molecular formula C15H20BN3O2 B1341612 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine CAS No. 864754-20-1

4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine

Cat. No. B1341612
CAS RN: 864754-20-1
M. Wt: 285.15 g/mol
InChI Key: CYVKIEBMWMQHOR-UHFFFAOYSA-N
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Description

The compound is a pyridine derivative with a tetramethyl-1,3,2-dioxaborolan-2-yl group attached. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate, have been synthesized through nucleophilic and amidation reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group. This group contains a boron atom, which can form complex structures .


Chemical Reactions Analysis

The chemical reactions of this compound are likely to be influenced by the pyridine and tetramethyl-1,3,2-dioxaborolan-2-yl groups. For example, the boron in the tetramethyl-1,3,2-dioxaborolan-2-yl group can undergo reactions with transition metal catalysts .

Scientific Research Applications

Organic Synthesis Intermediates

The compound “1-(4-Pyridinomethyl)pyrazole-4-boronic acid pinacol ester” is used as an intermediate in organic synthesis. It can participate in nucleophilic and amidation reactions due to its borate and sulfonamide groups, which are potential sites for nucleophilic attack .

Suzuki–Miyaura Cross-Coupling

Boronic acid pinacol esters are commonly used as substrates in Suzuki–Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Drug Delivery Systems

Boronic acid pinacol esters can be functionalized to develop reactive oxygen species (ROS)-responsive drug delivery systems. For example, phenylboronic acid pinacol ester has been used to modify hyaluronic acid to encapsulate drugs like curcumin, forming nanoparticles for targeted delivery .

Photodynamic Therapy (PDT)

In photodynamic therapy, boronic acid pinacol esters are used to synthesize nanophotosensitizers. These nanophotosensitizers can be activated by light to produce ROS, which can selectively kill cancer cells .

Sensing Applications

Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their use in various sensing applications. These applications can range from homogeneous assays to heterogeneous detection methods .

Synthesis of Chiral Molecules

Boronic acid pinacol esters are also utilized in the synthesis of chiral molecules, which are important in the production of certain pharmaceuticals and agrochemicals .

Safety and Hazards

While specific safety data for this compound is not available, similar compounds can cause skin and eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BN3O2/c1-14(2)15(3,4)21-16(20-14)13-9-18-19(11-13)10-12-5-7-17-8-6-12/h5-9,11H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVKIEBMWMQHOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590086
Record name 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine

CAS RN

864754-20-1
Record name 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Pyridinomethyl)pyrazole-4-boronic acid pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (750 mg, 0.387 mmol), 4-Chloromethyl-pyridine (740 mg, 0.581 mmol) and cesium carbonate (3.77 g, 1.16 mmol) was dissolved in acetonitrile (15 mL) was stirred overnight at room temperature. Stirring continued for 5 hrs at 60° C. and the reaction mixture was cooled, diluted with water and extracted with ethyl acetate. The organics were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated. Column chromatography (100% Ethyl acetate-4% 2M NH3 in MeOH/CH2Cl2) provided the title compound (993 mg, 90%). 1H NMR (300 MHz, CDCl3): δ 8.59-8.57 (m, 2H), 7.87 (s, 1H), 7.76 (s, 1H), 7.07-7.05 (m, 2H), 5.35 (s, 2H), 1.33 (s, 12H).
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
740 mg
Type
reactant
Reaction Step One
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90%

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